molecular formula C6H8N2O2 B14917179 5-Ethylpyrimidine-4,6(1H,5H)-dione

5-Ethylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14917179
M. Wt: 140.14 g/mol
InChI Key: IUAQIXZAUVAZNV-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine-4,6(1H,5H)-dione, also known as 5-ethyl-4,6-dihydroxypyrimidine, is a heterocyclic organic compound with the molecular formula C6H8N2O2. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are fundamental components in various biological molecules, including nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The general reaction conditions include heating the reactants in a solvent such as ethanol or water, often in the presence of a catalyst like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as alkyl, aryl, or acyl groups. These derivatives often exhibit unique chemical and biological properties.

Scientific Research Applications

5-Ethylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with nucleic acid synthesis or repair, leading to its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.

    5-Phenylpyrimidine-4,6(1H,5H)-dione: Contains a phenyl group, leading to different chemical properties.

    5-Chloropyrimidine-4,6(1H,5H)-dione: Substituted with a chlorine atom, affecting its reactivity.

Uniqueness

5-Ethylpyrimidine-4,6(1H,5H)-dione is unique due to its specific ethyl substitution, which influences its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-ethyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3-4H,2H2,1H3,(H,7,8,9,10)

InChI Key

IUAQIXZAUVAZNV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC=NC1=O

Origin of Product

United States

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